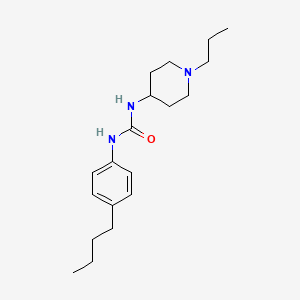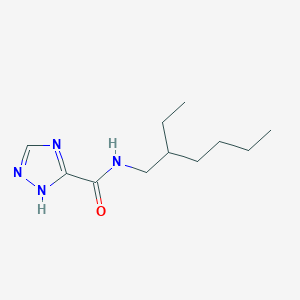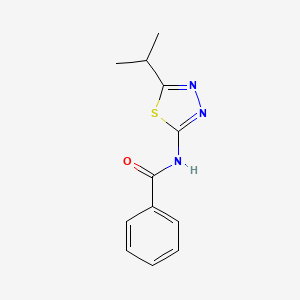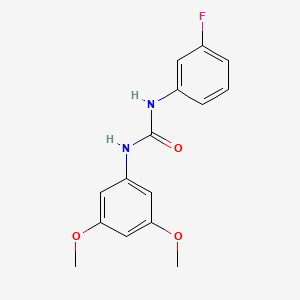
N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as Bupirimate, is a chemical compound that belongs to the class of urea herbicides. Bupirimate is widely used in agriculture as a selective herbicide to control various weeds in crops such as soybeans, peanuts, cotton, and vegetables. The chemical structure of Bupirimate is similar to that of the insecticide imidacloprid, which is used to control pests in crops. Bupirimate has been found to have unique properties that make it an effective herbicide, and its synthesis and mechanism of action have been the subject of extensive research.
Wirkmechanismus
The mode of action of Bupirimate involves the inhibition of the ALS enzyme, which is involved in the biosynthesis of branched-chain amino acids in plants. Bupirimate binds to the enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and eventual death of the plant. The selectivity of Bupirimate for weeds over crops is due to the differences in the ALS enzyme between the two.
Biochemical and Physiological Effects:
Bupirimate has been found to affect the biochemical and physiological processes in plants by inhibiting the activity of the ALS enzyme. This leads to the accumulation of toxic intermediates and eventual death of the plant. Bupirimate has also been found to affect the photosynthetic process in plants by reducing the efficiency of photosystem II.
Vorteile Und Einschränkungen Für Laborexperimente
Bupirimate has several advantages for use in lab experiments, including its selectivity for weeds over crops, its effectiveness against a wide range of weeds, and its mode of action, which involves the inhibition of the ALS enzyme. However, Bupirimate has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Zukünftige Richtungen
There are several future directions for research on Bupirimate, including the development of new synthesis methods to improve the yield and purity of the product, the investigation of the potential use of Bupirimate as a fungicide or insecticide, and the exploration of its potential for use in biotechnology applications. Additionally, further research is needed to understand the long-term effects of Bupirimate on the environment and non-target organisms.
Synthesemethoden
Bupirimate can be synthesized by reacting 4-butylaniline with propionyl chloride to obtain N-(4-butylphenyl)propionamide, which is then reacted with piperidine and phosgene to obtain Bupirimate. The synthesis of Bupirimate is a multistep process that requires careful control of reaction conditions to obtain high yields of the product.
Wissenschaftliche Forschungsanwendungen
Bupirimate has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. Its mode of action involves inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Bupirimate binds to the ALS enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and eventual death of the plant.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-3-5-6-16-7-9-17(10-8-16)20-19(23)21-18-11-14-22(13-4-2)15-12-18/h7-10,18H,3-6,11-15H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPISDVZVLXAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)


![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)
![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)
![methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)
